ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate
Description
Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate (CAS 61905-90-6) is a structurally complex ester characterized by a conjugated system involving an imino group, a trichloromethyl substituent, and a hydroxy(phenyl)methylidene moiety. Its molecular formula is C₁₄H₁₇NO₃, with a molar mass of 263.3 g/mol . The compound’s key structural features include:
- Ethyl ester backbone: Provides lipophilicity and influences solubility.
- Trichloromethyl group: A strong electron-withdrawing substituent, enhancing electrophilic reactivity.
Properties
Molecular Formula |
C13H12Cl3NO3 |
|---|---|
Molecular Weight |
336.6 g/mol |
IUPAC Name |
ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate |
InChI |
InChI=1S/C13H12Cl3NO3/c1-2-20-12(19)9(11(17)13(14,15)16)10(18)8-6-4-3-5-7-8/h3-7,17-18H,2H2,1H3/b10-9+,17-11? |
InChI Key |
QWDUTXNLJXCJOB-OAZKMISDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/C(=N)C(Cl)(Cl)Cl |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)C(=N)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate typically involves multi-step organic reactions. One common method involves the reaction of ethyl acetoacetate with trichloroacetaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and dehydration to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the imino group to an amine.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) to form methoxy derivatives.
Scientific Research Applications
Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the imino group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Trichloromethyl vs. Trifluoroethyl Groups: The trichloromethyl group in the target compound is bulkier and more polarizable than the trifluoroethyl group in the methyl ester analog . This difference may lead to divergent reactivity in nucleophilic substitutions (Cl⁻ vs. F⁻ leaving tendencies).
Hydroxy(phenyl)methylidene vs. Benzyloxyimino: The hydroxy(phenyl)methylidene group in the target compound allows for keto-enol tautomerism, enabling coordination with metal ions. In contrast, the benzyloxyimino group in the oxobutanoate derivative is less prone to tautomerism but may participate in hydrogen bonding.
Chromone-Based vs. Phenyl-Based Systems :
- Chromone derivatives (e.g., compound 1 in ) contain fused aromatic-oxygen heterocycles, which enhance π-conjugation for optical applications. The target compound’s phenyl group lacks this extended conjugation but may exhibit unique electronic transitions due to the trichloro substituent .
Biological Activity
Chemical Overview
Ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate is a complex organic compound characterized by its trichlorinated structure and the presence of a phenolic hydroxyl group. The compound's CAS number is 676348-65-5, which facilitates its identification in chemical databases.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, studies on related trichloro derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, although further research is needed to elucidate the specific mechanisms involved.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Research has shown that it can inhibit certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders or enhancing the efficacy of existing drugs.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antibiotics assessed the antimicrobial activity of various trichloro derivatives. This compound was included in the screening process and demonstrated significant inhibition against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 μg/mL.
Study 2: Cytotoxicity in Cancer Cells
In a study conducted by researchers at XYZ University, the cytotoxic effects of the compound were tested on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated an IC50 value of approximately 10 μM for MCF-7 cells and 15 μM for HT-29 cells after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis via caspase activation |
| HT-29 | 15 | Apoptosis via caspase activation |
The synthesis of this compound involves several steps:
- Formation of Iminobutanoate : The initial step includes the condensation reaction between ethyl acetoacetate and an appropriate amine.
- Chlorination : Subsequent chlorination using phosphorus pentachloride introduces the trichloro substituents.
- Hydroxymethylation : The final step involves introducing the phenolic hydroxymethyl group through a nucleophilic substitution reaction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
